Cas no 10445-91-7 (4-(Chloromethyl)pyridine)

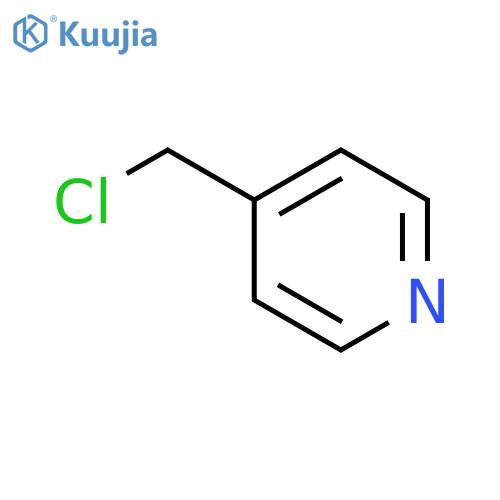

4-(Chloromethyl)pyridine structure

商品名:4-(Chloromethyl)pyridine

4-(Chloromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Chloromethyl)pyridine

- (pyridin-4-yl)methyl chloride

- 4-Chloromethylpyridine

- Pyridine,4-(chloromethyl)-

- 4-picolyl chloride

- chloromethylpyridine

- isonicotinyl chloride

- pyridin-4-ylmethyl chloride

- 4-Pyridylmethyl chloride

- FT-0760016

- AB15539

- 4-chloromethyl-pyridine

- 4-chloromethyl pyridine

- pyrid-4-ylmethyl chloride

- InChI=1/C6H6ClN/c7-5-6-1-3-8-4-2-6/h1-4H,5H

- 4-picolylchloride

- SB53993

- 4-picolyl-chloride

- 10445-91-7

- D88171

- pyridin-4-yl-methyl chloride

- SCHEMBL78357

- AM81299

- 4-pyridinylmethyl chloride

- CHEMBL4598030

- pyridine, 4-(chloromethyl)-

- DTXSID40275730

- AKOS003790750

- STK298719

- DTXCID10201304

- DB-016038

-

- MDL: MFCD03465807

- インチ: InChI=1S/C6H6ClN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2

- InChIKey: WZIYCIBURCPKAR-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CN=C1)CCl

計算された属性

- せいみつぶんしりょう: 127.01900

- どういたいしつりょう: 127.0188769g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 59.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.156

- ふってん: 212 ºC

- フラッシュポイント: 102 ºC

- PSA: 12.89000

- LogP: 1.82040

4-(Chloromethyl)pyridine セキュリティ情報

4-(Chloromethyl)pyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(Chloromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0351-1-50 G |

4-(chloromethyl)pyridine |

10445-91-7 | 95% | 50g |

¥ 250.00 | 2021-05-07 | |

| Enamine | EN300-34320-1g |

4-(chloromethyl)pyridine |

10445-91-7 | 1g |

$0.0 | 2023-09-03 | ||

| Ambeed | A644456-1g |

4-(Chloromethyl)pyridine |

10445-91-7 | 98% | 1g |

$189.0 | 2024-04-26 | |

| eNovation Chemicals LLC | D226477-1g |

4-(Chloromethyl)pyridine HCl salt |

10445-91-7 | 95% | 1g |

$185 | 2025-02-28 | |

| eNovation Chemicals LLC | D226477-1g |

4-(Chloromethyl)pyridine HCl salt |

10445-91-7 | 95% | 1g |

$185 | 2025-03-01 | |

| Enamine | EN300-34320-1.0g |

4-(chloromethyl)pyridine |

10445-91-7 | 1.0g |

$0.0 | 2023-02-13 | ||

| Chemenu | CM172492-5g |

4-(chloromethyl)pyridine |

10445-91-7 | 95% | 5g |

$561 | 2021-08-05 | |

| eNovation Chemicals LLC | D226477-1g |

4-(Chloromethyl)pyridine HCl salt |

10445-91-7 | 95% | 1g |

$185 | 2024-08-03 | |

| Alichem | A029189369-1g |

4-(Chloromethyl)pyridine |

10445-91-7 | 95% | 1g |

400.00 USD | 2021-06-01 | |

| Chemenu | CM172492-1g |

4-(chloromethyl)pyridine |

10445-91-7 | 95% | 1g |

$208 | 2023-01-04 |

4-(Chloromethyl)pyridine 関連文献

-

1. Amino-acids and peptides. Part 45. The protection of the thiol function of cysteine and the imidazole-N of histidine by the diphenyl-4-pyridylmethyl groupSusan Coyle,Allan Hallett,Michael S. Munns,Geoffrey T. Young J. Chem. Soc. Perkin Trans. 1 1981 522

-

Kang Li,Yu Liu,Cheng Yan,Lei Fu,Shi-Chao Wei,Hai-Ping Wang,Mei Pan,Cheng-Yong Su CrystEngComm 2012 14 3868

-

Ya-Ming Liu,Yi-Chun Lin,Wen-Ching Chen,Jen-Hao Cheng,Yi-Lin Chen,Glenn P. A. Yap,Shih-Sheng Sun,Tiow-Gan Ong Dalton Trans. 2012 41 7382

-

4. Asymmetric cycloaddition of anthrone and maleimides catalyzed by C 2-chiral pyrrolidinesKouhei Uemae,Satoshi Masuda,Yukio Yamamoto 2-chiral pyrrolidines. Kouhei Uemae Satoshi Masuda Yukio Yamamoto J. Chem. Soc. Perkin Trans. 1 2001 1002

-

5. Azo anions in synthesis. Use of trityl- and diphenyl-4-pyridylmethyl-hydrazones for reductive C–C bond formation from aldehydes and ketonesJack E. Baldwin,Jeffrey C. Bottaro,Jayant N. Kolhe,Robert M. Adlington J. Chem. Soc. Chem. Commun. 1984 22

10445-91-7 (4-(Chloromethyl)pyridine) 関連製品

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10445-91-7)4-(Chloromethyl)pyridine

清らかである:99%

はかる:1g

価格 ($):170.0